6-Fluoroindole

Description

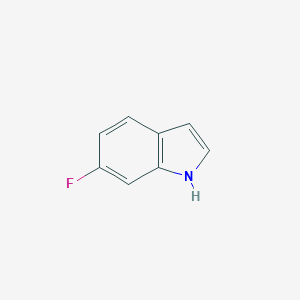

Structure

2D Structure

Propriétés

IUPAC Name |

6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYFFEPUCAKVRJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325857 | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399-51-9 | |

| Record name | 399-51-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Fluoroindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Fluoroindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Fluoroindole: A Technical Guide for Researchers

CAS Number: 399-51-9

This technical guide provides an in-depth overview of 6-Fluoroindole, a key fluorinated indole derivative utilized in pharmaceutical research, drug development, and materials science. The document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role as a modulator of bacterial communication.

Core Properties and Data

This compound, with the chemical formula C₈H₆FN, is a white to light yellow crystalline powder.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 399-51-9 | [2] |

| Molecular Formula | C₈H₆FN | [2] |

| Molecular Weight | 135.14 g/mol | [2] |

| Appearance | White to light yellow/beige-brown crystalline powder | [1] |

| Melting Point | 72-76 °C | |

| Boiling Point | ~230 °C (estimate) | |

| Solubility | Insoluble in water; Soluble in ethanol, acetone, dichloromethane, N,N-dimethylformamide, ethyl acetate, and tetrahydrofuran. |

Spectroscopic Analysis

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 11.11 | s | 1H | N-H |

| 7.49 | dd, J = 8.6, 5.5 Hz | 1H | H-4 |

| 7.30 | t, J = 2.4 Hz | 1H | H-2 |

| 7.13 | dd, J = 10.3, 2.4 Hz | 1H | H-7 |

| 6.81 | ddd, J = 11.0, 7.6, 2.4 Hz | 1H | H-5 |

| 6.39 | m | 1H | H-3 |

¹³C NMR (Solvent: CDCl₃) Note: Specific experimental data for the complete peak list is not readily available in public literature. The spectrum is noted as available in spectral databases. Predicted chemical shifts based on the indole scaffold suggest resonances in the aromatic region (approx. 95-160 ppm), with the C-F bond significantly influencing the shifts of adjacent carbons.

¹⁹F NMR Note: A specific chemical shift for this compound is not readily available in public literature. For aromatic fluorine compounds, the chemical shift can range from approximately -100 to -170 ppm relative to CFCl₃. The precise shift is highly dependent on the electronic environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands indicative of its functional groups. The major peaks, based on the parent indole structure, are as follows:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~3400 | Strong, Sharp | N-H Stretch | |

| ~3100-3000 | Medium | Aromatic C-H Stretch | |

| ~1615, 1580, 1450 | Medium-Strong | Aromatic C=C Ring Stretch | |

| ~1100-1000 | Strong | C-F Stretch (Aromatic) | |

| ~740 | Strong | ortho-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns of the indole ring.

| m/z | Proposed Fragment | Notes |

| 135 | [M]⁺ | Molecular Ion |

| 108 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring, a classic indole fragmentation. |

| 81 | [C₆H₅]⁺ | Further fragmentation of the [M-HCN]⁺ ion. |

Synthesis of this compound

A common and efficient method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. This method is particularly advantageous as it starts from readily available nitrotoluenes and proceeds in high yield under relatively mild conditions.

Experimental Protocol: Leimgruber-Batcho Synthesis

This protocol is a representative procedure adapted from the general Leimgruber-Batcho methodology.

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents) and pyrrolidine (1.5 equivalents).

-

Heat the mixture to reflux (approximately 100-120 °C) and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The intermediate enamine, (E)-1-(2-(4-fluoro-2-nitrophenyl)vinyl)pyrrolidine, can be isolated by removing the solvent under reduced pressure, or the crude mixture can be used directly in the next step.

Step 2: Reductive Cyclization

-

Prepare a suspension of a reducing agent, such as Raney Nickel or 10% Palladium on carbon (Pd/C), in a suitable solvent like ethanol or ethyl acetate in a separate flask.

-

Add the crude or purified enamine from Step 1 to the suspension.

-

Introduce a hydrogen source. This can be gaseous hydrogen from a balloon or an in-situ source like hydrazine hydrate (added dropwise carefully).

-

Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction is often exothermic.

-

Monitor the reaction by TLC. The disappearance of the intensely colored enamine and the appearance of the indole product (visualized by UV light) indicates reaction completion.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel and Pd/C can be pyrophoric when dry; keep the filter cake wet with solvent.

-

Wash the filter cake with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Caption: Leimgruber-Batcho Synthesis Workflow.

Biological Activity: Inhibition of Quorum Sensing

This compound, like other indole derivatives, has been identified as an inhibitor of bacterial quorum sensing (QS). Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density, regulating processes like biofilm formation and virulence factor production.

Mechanism of Action

Indole and its derivatives interfere with QS signaling, not by inhibiting the signal (autoinducer) synthesis, but by disrupting the function of key transcriptional regulator proteins (e.g., LuxR-type proteins like AqsR or TraR). When the native N-acylhomoserine lactone (AHL) autoinducer is at a low concentration, these regulator proteins are in an unbound state, making them susceptible to misfolding and subsequent degradation by cellular proteases. Indole appears to promote this instability, preventing the regulator from properly binding to DNA and activating QS-dependent genes upon a subsequent increase in AHL concentration. This mechanism effectively short-circuits the communication pathway, leading to reduced virulence and biofilm formation.

Caption: Indole's Interference with Quorum Sensing.

Experimental Protocol: Violacein Inhibition Assay

The inhibition of QS can be quantified using a reporter strain like Chromobacterium violaceum, which produces a purple pigment called violacein under the control of QS. A reduction in pigment indicates QS inhibition.

-

Preparation:

-

Culture C. violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C with shaking.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.

-

-

Assay Setup:

-

In a 96-well microtiter plate, add 100 µL of fresh LB broth to each well.

-

Add a small volume (e.g., 1-2 µL) of the this compound dilutions to the test wells. Add the same volume of solvent (DMSO) to the control wells.

-

Dilute the overnight C. violaceum culture to an OD₆₀₀ of ~0.1 and add 100 µL to each well.

-

-

Incubation:

-

Incubate the plate at 30°C for 24 hours with gentle shaking.

-

-

Quantification:

-

After incubation, visually inspect for a reduction in purple color.

-

To quantify, transfer the plate to a 60°C oven until the contents are completely dry.

-

Add 150 µL of DMSO to each well to solubilize the violacein pigment.

-

Measure the absorbance at 585 nm using a microplate reader.

-

The percentage of violacein inhibition is calculated relative to the solvent-only control.

-

Caption: Violacein Inhibition Assay Workflow.

Applications

The unique properties of this compound make it a valuable building block in several areas of research and development:

-

Pharmaceutical Synthesis: It serves as a crucial intermediate for a wide range of therapeutic agents, including potential anticancer immunomodulators, antibacterial and antifungal agents, selective serotonin reuptake inhibitors (SSRIs), and HIV-1 attachment inhibitors.

-

Biochemical Research: Its ability to interfere with bacterial signaling makes it a tool for studying quorum sensing and developing anti-virulence strategies.

-

Materials Science: The electronic properties imparted by the fluorine atom make it a candidate for the synthesis of organic semiconductors, polymers, and fluorescent dyes for use in optoelectronic devices.

Safety Information

This compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation and may cause respiratory irritation. Standard laboratory personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its well-defined properties and reactivity, combined with its demonstrated biological activity as a quorum sensing inhibitor, make it a compound of high interest for researchers aiming to develop novel therapeutics and advanced materials. This guide provides the core technical information required for its effective use and further investigation.

References

6-Fluoroindole: A Technical Guide to Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 6-fluoroindole, a key heterocyclic compound utilized in the synthesis of various pharmaceutical and bioactive molecules. Understanding these core physicochemical properties is critical for its effective handling, storage, and application in research and development. This document collates available data, presents detailed experimental methodologies for its characterization, and provides visual workflows to guide laboratory practices.

Core Physicochemical Properties

This compound is a brown crystalline solid at ambient temperature.[1] Its utility as a synthetic intermediate necessitates a thorough understanding of its behavior in various solvent systems and under different environmental conditions.

Solubility Profile

Qualitative and Quantitative Solubility Data

This compound exhibits a solubility profile characteristic of many indole derivatives, with poor aqueous solubility and good solubility in a range of organic solvents. The available data is summarized in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Type | Solubility | Concentration | Notes |

| Water | Aqueous | Insoluble | - | [1][2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | 100 mg/mL (739.97 mM) | Ultrasonic assistance may be required. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | - | |

| Dichloromethane (DCM) | Halogenated | Soluble | - | |

| Ethyl Acetate | Ester | Soluble | - | |

| Tetrahydrofuran (THF) | Ether | Soluble | - | |

| Acetonitrile (ACN) | Polar Aprotic | Soluble | - | |

| Methanol | Polar Protic | Soluble | 1% (w/v) | Forms a clear, colorless solution. |

| Ether | Ether | Some Solubility | - |

Note: "-" indicates that specific quantitative data is not available.

Experimental Protocol for Solubility Determination

The following protocol provides a standardized method for determining the equilibrium solubility of this compound in a solvent of interest.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., acetonitrile, methanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid particles.

-

Filter the aliquot through a syringe filter into a clean vial.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions by HPLC to generate a calibration curve.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result can be expressed in mg/mL or mol/L.

-

Stability Profile

The stability of this compound is a critical consideration for its storage and handling, as degradation can lead to the formation of impurities that may affect experimental outcomes.

General Stability and Storage

-

Light Sensitivity: this compound is sensitive to light and should be stored in a dark place.

-

Storage Temperature: For long-term storage, it is recommended to keep the compound in a cool environment, with temperatures of -15°C to -20°C being suggested.

-

Incompatibilities: this compound is incompatible with strong oxidizing agents, strong reducing agents, strong acids, and strong bases.

-

Physical State: It is a crystalline solid at room temperature and should be stored in a sealed container in a dry environment.

Degradation Pathways

While specific degradation pathways for this compound have not been extensively reported, based on the known chemistry of indole derivatives, the following degradation patterns can be anticipated:

-

Acidic Conditions: Indoles are known to be unstable in acidic conditions, where they can undergo protonation at the C3 position, leading to dimerization or polymerization. This is often observed as a color change in the solution.

-

Oxidative Degradation: Exposure to strong oxidizing agents can lead to the oxidation of the indole ring.

-

Photodegradation: Due to its light sensitivity, exposure to UV or visible light may induce degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and understand the stability of a compound under stress conditions.

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

HPLC-grade water, methanol, and acetonitrile

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

pH meter

-

Oven

-

Photostability chamber

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60-80°C) in an oven.

-

Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber, alongside a dark control.

-

-

Sample Analysis:

-

At specified time points (e.g., 0, 2, 8, 24 hours), withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by HPLC-PDA/MS to quantify the remaining this compound and identify any degradation products.

-

-

Data Evaluation:

-

Compare the chromatograms of the stressed samples with that of the unstressed control to determine the extent of degradation.

-

Use the PDA and MS data to propose structures for the major degradation products.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. For drug development and other sensitive applications, it is imperative that researchers perform their own detailed solubility and stability studies using the methodologies outlined herein to ensure the quality and reliability of their work. The provided protocols and workflows serve as a starting point for establishing the precise physicochemical parameters of this compound in specific experimental contexts.

References

The Biological Versatility of 6-Fluoroindole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active molecules. The strategic incorporation of a fluorine atom at the 6-position of this indole ring has emerged as a powerful strategy in drug design, often imparting enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. This technical guide provides an in-depth exploration of the diverse biological activities of 6-fluoroindole derivatives, offering a comprehensive resource on their anticancer, antimicrobial, and antiviral properties. This document details quantitative bioactivity data, experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Anticancer Activity of this compound Derivatives

This compound derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and trigger apoptosis in cancer cells.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative this compound derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| FC-1 | 2-Aryl-3-aroyl | HCT116 (Colon) | 0.00452 | [1] |

| FC-2 | 2-Aryl-3-aroyl | CT26 (Colon) | 0.01869 | [1] |

| IND-1 | 6-heterocyclyl-1H-indole | MCF-7 (Breast) | 0.0045 | [2] |

| IND-2 | 6-methoxy-3-(3',4',5'-trimethoxy-benzoyl)-1H-indole | T47D (Breast) | 0.04 | [2] |

Mechanism of Action: Tubulin Polymerization Inhibition

Several this compound derivatives exert their anticancer effects by targeting the colchicine binding site on β-tubulin. This interaction disrupts the formation of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The inhibition of tubulin polymerization leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.

Antimicrobial Activity of this compound Derivatives

This compound and its derivatives have shown promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. Their mechanism of action can involve the disruption of quorum sensing, inhibition of biofilm formation, and interference with essential cellular processes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of this compound and related derivatives against various microorganisms.

| Compound ID | Organism | MIC (µg/mL) | Reference |

| This compound | Serratia marcescens | >1000 | [3] |

| Fluorinated Bisindole | Staphylococcus aureus (MSSA) | 16 | |

| Fluorinated Bisindole | Staphylococcus aureus (MRSA) | 32 | |

| Indole-Thiadiazole Derivative | Staphylococcus aureus | 3.125 | |

| Indole-Triazole Derivative | Escherichia coli | 3.125 |

Antiviral Activity of this compound Derivatives

The antiviral potential of this compound derivatives has been explored against various viruses, including influenza virus. These compounds can interfere with different stages of the viral life cycle, such as entry, replication, and egress.

Quantitative Antiviral Activity Data

The following table summarizes the in vitro antiviral activity (EC₅₀ or IC₅₀ values) of representative fluoro-substituted indole derivatives.

| Compound ID | Virus | Cell Line | EC₅₀/IC₅₀ (µM) | Reference | | :--- | :--- | :--- | :--- | | T-705 (Favipiravir) | Influenza A (H1N1) | MDCK | 0.013-0.48 (IC₅₀) | | | 5-hydroxy-1,2-dimethyl-6-fluoro-1H-indole-3-carboxylate | Hepatitis C Virus (HCV) | Huh7.5 | 9.8 (EC₅₀) | | | Indole-2-carboxylate derivative | Influenza A | MDCK | 7.53 (IC₅₀) | |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general procedure for the synthesis of a this compound derivative, this compound-3-acetonitrile, is described below.

Step 1: Synthesis of 6-Fluorogramine

-

In a round-bottom flask, mix this compound, dimethylamine hydrochloride, and paraformaldehyde in a molar ratio of 1:1.2:1.5.

-

Add a high-boiling point alcohol solvent such as n-butanol.

-

Heat the mixture to reflux (approximately 120°C) with constant stirring for 2 hours. The solution will turn red-purple.

-

Cool the reaction mixture to room temperature and remove the solvent by rotary evaporation.

-

Add a 20% NaOH solution to adjust the pH to 10-12.

-

Cool the mixture, filter the resulting crude product, and dry it.

-

Recrystallize the crude product from 95% ethanol to obtain purified 6-fluorogramine.

Step 2: Synthesis of this compound-3-acetonitrile

-

In a round-bottom flask, combine the 6-fluorogramine prepared in Step 1 and sodium cyanide in a molar ratio of 1:1.5.

-

Add a high-boiling point aprotic polar solvent such as dimethylformamide (DMF).

-

Heat the mixture to reflux (approximately 150°C) for about 4 hours.

-

After the reaction is complete, remove the solvent by rotary evaporation.

-

Add dichloromethane and water for extraction. Separate the organic layer.

-

Wash the organic layer with water.

-

Remove the dichloromethane by rotary evaporation to obtain the crude this compound-3-acetonitrile.

-

Purify the crude product by vacuum distillation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Prepare Compound Dilutions: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Prepare Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with the favorable physicochemical properties imparted by the fluorine atom, underscores their potential in drug discovery and development. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and validate the therapeutic potential of this important chemical scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full potential in addressing unmet medical needs.

References

6-Fluoroindole: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a fluorinated derivative of indole, a heterocyclic aromatic compound. The introduction of a fluorine atom at the 6-position significantly influences its electronic properties, enhancing its reactivity and biological activity.[1] This makes this compound a valuable building block and intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. Its applications are prominent in the development of therapeutic agents targeting neurological disorders, cancer, and diabetes. This guide provides an in-depth overview of the safety, handling, and key experimental protocols related to this compound, intended for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a white to light yellow or beige-brown crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | References |

| CAS Number | 399-51-9 | [1][3] |

| Molecular Formula | C₈H₆FN | |

| Molecular Weight | 135.14 g/mol | |

| Melting Point | 72-76 °C | |

| Boiling Point | ~230 °C (estimate) | |

| Appearance | White to light yellow/beige-brown crystalline powder | |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, dichloromethane, N,N-dimethylformamide, ethyl acetate, tetrahydrofuran, and acetonitrile. | |

| pKa | 16.40 ± 0.30 (Predicted) | |

| Sensitivity | Light Sensitive |

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound is classified as an irritant and may cause respiratory irritation.

Hazard Identification

-

GHS Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Signal Word : Warning

-

Hazard Classifications :

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation

-

Precautionary Measures and Personal Protective Equipment (PPE)

When handling this compound, the following precautions and PPE are mandatory:

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles or a face shield.

-

Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : For operations that may generate dust, use a NIOSH-approved respirator with a dust mask (type N95 or better).

-

-

Hygiene Measures : Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling and before eating, drinking, or smoking.

First Aid Measures

-

If on Skin : Wash with plenty of water. If skin irritation occurs, seek medical advice.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If Swallowed : Rinse mouth with water. Get medical advice/attention if you feel unwell.

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from light.

-

Disposal : Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound

A common method for the synthesis of substituted indoles is the Leimgruber-Batcho indole synthesis. The following is a generalized procedure based on this method, starting from 4-fluoro-2-nitrotoluene.

Objective : To synthesize this compound via the Leimgruber-Batcho reaction.

Materials :

-

4-Fluoro-2-nitrotoluene

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

-

Toluene

-

Acetic acid

-

Iron powder

-

Silica gel

-

Ethyl acetate

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Rotary evaporator

Procedure :

-

Enamine Formation :

-

In a round-bottom flask, dissolve 4-fluoro-2-nitrotoluene in N,N-dimethylformamide.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture to 100°C and stir for 3 hours.

-

Monitor the reaction progress by HPLC.

-

Once the starting material is consumed, cool the mixture to room temperature.

-

-

Reductive Cyclization :

-

In a separate, larger flask, prepare a mixture of toluene, acetic acid, iron powder, and silica gel.

-

Heat this mixture to 60°C with stirring for 30 minutes.

-

Add the enamine solution from step 1 dropwise to the iron mixture, maintaining the temperature below 80°C.

-

After the addition is complete, heat the reaction mixture to 100°C and stir for 2 hours.

-

Monitor the reaction progress by HPLC.

-

-

Work-up and Isolation :

-

Cool the reaction mixture to 50°C and add ethyl acetate.

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to remove iron and silica gel, washing the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification by Recrystallization

Objective : To purify crude this compound.

Materials :

-

Crude this compound

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate with stirring capability

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Ice bath

Procedure :

-

Dissolution :

-

Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

-

Add a minimal amount of a suitable solvent, such as ethanol, and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent portion-wise to avoid using an excess.

-

-

Hot Filtration (if necessary) :

-

If insoluble impurities are present in the hot solution, perform a hot filtration by quickly passing the solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask.

-

-

Crystallization :

-

Allow the clear filtrate to cool slowly to room temperature.

-

If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.

-

Once crystallization begins at room temperature, place the flask in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying :

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any remaining impurities.

-

Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

-

Analysis by High-Performance Liquid Chromatography (HPLC)

Objective : To assess the purity of this compound.

Materials :

-

Purified this compound

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure :

-

Mobile Phase Preparation :

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Degas both mobile phases before use.

-

-

Standard and Sample Preparation :

-

Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).

-

Prepare a working standard by diluting the stock solution with the initial mobile phase composition.

-

Prepare the sample for analysis by dissolving a known amount in the initial mobile phase and filtering through a 0.45 µm syringe filter.

-

-

HPLC Conditions :

-

Column : C18 reverse-phase (4.6 x 150 mm, 5 µm)

-

Flow Rate : 1.0 mL/min

-

Column Temperature : 30 °C

-

Detection Wavelength : 280 nm

-

Injection Volume : 10 µL

-

Gradient Program :

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30-35 min: Return to initial conditions (95% A, 5% B)

-

35-40 min: Re-equilibration

-

-

-

Analysis :

-

Inject the standard and sample solutions.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Calculate the purity of the sample by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

-

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective : To confirm the structure of this compound.

Materials :

-

Purified this compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR spectrometer

Procedure :

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

-

Data Acquisition :

-

Acquire ¹H NMR and ¹³C NMR spectra according to the standard operating procedures of the NMR spectrometer.

-

Typical parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width of approximately 12 ppm, and a relaxation delay of 1-2 seconds.

-

Typical parameters for ¹³C NMR include proton decoupling, a larger spectral width (e.g., 200 ppm), and a longer relaxation delay to ensure quantitative accuracy if needed.

-

-

Data Analysis :

-

Process the acquired spectra (Fourier transformation, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H NMR), and coupling patterns to confirm the structure of this compound.

-

Biological Significance and Signaling Pathways

This compound and its derivatives have been shown to interact with several important biological pathways, making them attractive scaffolds for drug discovery.

Tryptophan Dioxygenase (TDO) Inhibition

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. Overexpression of TDO in some cancers leads to a depletion of tryptophan and an accumulation of kynurenine, which suppresses the anti-tumor immune response. Indole derivatives, including those derived from this compound, have been investigated as TDO inhibitors.

The diagram below illustrates the general mechanism of TDO-mediated immunosuppression and its inhibition.

Caption: Inhibition of the Tryptophan Dioxygenase (TDO) pathway by a this compound derivative.

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibition

This compound serves as a precursor for the synthesis of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to manage hyperglycemia in diabetes. SGLT2 is responsible for the reabsorption of glucose from the glomerular filtrate back into the bloodstream in the kidneys. By inhibiting SGLT2, these drugs increase urinary glucose excretion, thereby lowering blood glucose levels.

The workflow for the development of SGLT2 inhibitors from this compound is depicted below.

References

6-Fluoroindole: A Core Scaffold in Modern Drug Discovery and Material Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a fluorinated heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique physicochemical properties, imparted by the presence of a fluorine atom at the 6-position of the indole ring, make it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials. This technical guide provides a comprehensive overview of the seminal literature on this compound, focusing on its synthesis, biological activities, and applications, with a particular emphasis on quantitative data and detailed experimental methodologies.

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 72-76 °C. Its molecular formula is C₈H₆FN, and it has a molecular weight of 135.14 g/mol .

| Property | Value | Reference |

| Molecular Formula | C₈H₆FN | [1] |

| Molecular Weight | 135.14 g/mol | [1] |

| Melting Point | 72-76 °C | [2] |

| Appearance | Solid | N/A |

Synthesis of this compound

The synthesis of the this compound core can be achieved through several established methods for indole formation. The most prominent among these are the Leimgruber-Batcho and Fischer indole syntheses.

Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for the preparation of indoles from o-nitrotoluenes. The reaction proceeds in two main steps: the formation of an enamine from the o-nitrotoluene, followed by a reductive cyclization to form the indole ring.

A general workflow for the Leimgruber-Batcho synthesis is depicted below:

Caption: General workflow of the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocol (Adapted from the synthesis of 6-chloro-5-fluoroindole)[3]:

Step 1: Enamine Formation A mixture of the starting material, 4-fluoro-2-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and pyrrolidine in a suitable solvent such as DMF is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the intermediate enamine is typically not isolated and is used directly in the next step.

Step 2: Reductive Cyclization To the solution containing the enamine, a reducing agent is added. Common reducing systems include Raney nickel and hydrazine hydrate, palladium on carbon with hydrogen gas, or iron powder in acetic acid. The reaction mixture is heated, and the progress of the cyclization is monitored. After the reaction is complete, the mixture is worked up by filtering the catalyst and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Fischer Indole Synthesis

The Fischer indole synthesis is another classical and powerful method for constructing the indole nucleus. It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.

A schematic representation of the Fischer indole synthesis is as follows:

Caption: General workflow of the Fischer indole synthesis.

Detailed Experimental Protocol (General Procedure):

An equimolar mixture of 4-fluorophenylhydrazine and an appropriate aldehyde or ketone (e.g., acetaldehyde or its equivalent) is dissolved in a suitable solvent, such as ethanol or acetic acid. An acid catalyst, which can be a Brønsted acid like hydrochloric acid or sulfuric acid, or a Lewis acid like zinc chloride, is added to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent. Purification is typically achieved through column chromatography or recrystallization.

Biological Activities and Applications

This compound and its derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Antimicrobial and Quorum Sensing Inhibition

One of the most significant biological activities of this compound is its ability to interfere with bacterial quorum sensing (QS).[4] Quorum sensing is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density. By disrupting QS, this compound can inhibit biofilm formation and the production of virulence factors in various pathogenic bacteria.

The mechanism of action often involves the this compound derivative acting as an antagonist to the native signaling molecules (autoinducers) that mediate quorum sensing. This interference disrupts the downstream signaling cascade that leads to the expression of virulence genes.

A simplified representation of this inhibitory action on a generic Gram-negative bacterial quorum sensing system is shown below:

Caption: Inhibition of bacterial quorum sensing by a this compound derivative.

Anticancer Activity

Numerous studies have explored the potential of indole derivatives as anticancer agents. While specific quantitative data for this compound derivatives is still emerging in publicly accessible literature, the broader class of fluorinated indoles has shown promising activity. For instance, various indole-based compounds have been reported to exhibit significant cytotoxicity against a range of cancer cell lines. The table below summarizes the IC₅₀ values for some representative indole derivatives against different cancer cell lines, highlighting the potential of this chemical class.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Indole Derivative 1 | MCF-7 (Breast) | 19.13 | |

| Indole Derivative 2 | HepG2 (Liver) | 13.68 | |

| Indole Derivative 3 | A549 (Lung) | 15.69 | |

| Indole Derivative 4 | SKOV-3 (Ovarian) | 7.84 | |

| Indole Derivative 5 | C6 (Glioma) | 4.33 |

It is important to note that these values are for various indole derivatives and not specifically for this compound compounds. Further research is needed to establish a clear structure-activity relationship for this compound derivatives in cancer therapy.

Other Therapeutic Applications

Beyond antimicrobial and anticancer activities, this compound serves as a key intermediate in the synthesis of a variety of other therapeutic agents. These include:

-

Tryptophan dioxygenase inhibitors: Potential as anticancer immunomodulators.

-

Antibacterial and antifungal agents.

-

Sodium-Dependent Glucose Co-transporter 2 (SGLT2) Inhibitors: For the management of hyperglycemia in diabetes.

-

Potent selective serotonin reuptake inhibitors (SSRIs): Used in the treatment of depression and other mood disorders.

-

Inhibitors of HIV-1 attachment.

Conclusion

This compound is a privileged scaffold in medicinal chemistry and material science, offering a versatile platform for the development of novel compounds with a wide range of applications. The established synthetic routes, such as the Leimgruber-Batcho and Fischer indole syntheses, provide reliable methods for accessing this core structure. The demonstrated biological activities, particularly in quorum sensing inhibition and as a precursor to various therapeutic agents, underscore the significant potential of this compound derivatives in addressing critical challenges in human health. Further exploration of the structure-activity relationships of this compound-based compounds is warranted to fully exploit their therapeutic and technological potential.

References

Methodological & Application

Synthesis of 6-Fluoroindole for Pharmaceutical Development: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a critical heterocyclic building block in pharmaceutical research and development. The incorporation of a fluorine atom at the 6-position of the indole ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and lipophilicity. This fluorinated indole derivative serves as a key intermediate in the synthesis of a wide range of bioactive compounds, including anti-cancer agents, neuroactive compounds, and antimicrobials.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on established methods to support drug discovery and development programs.

Applications in Pharmaceutical Development

The unique properties of this compound make it a valuable scaffold in medicinal chemistry. Its applications include:

-

Neuroactive Compounds: this compound is a precursor for potent selective serotonin reuptake inhibitors (SSRIs), which are crucial in the treatment of depression and other mood disorders.[1]

-

Anti-cancer Agents: It is utilized in the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[1]

-

Antimicrobial Agents: The this compound moiety is found in compounds exhibiting antibacterial and antifungal properties.[1] It has been shown to interfere with the quorum sensing system of pathogens, inhibiting biofilm formation.

-

HIV Inhibitors: This compound also serves as a building block for the development of inhibitors of HIV-1 attachment.

Key Synthesis Routes

Two of the most prominent and versatile methods for the synthesis of substituted indoles, including this compound, are the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.

Leimgruber-Batcho Indole Synthesis

This method is a popular choice for industrial-scale synthesis due to its high yields, mild reaction conditions, and the ready availability of starting materials. The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a classic and widely used method for constructing the indole ring. It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine with an aldehyde or ketone.

Comparative Data of Synthesis Methods

| Parameter | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis |

| Starting Materials | 4-Fluoro-2-nitrotoluene, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 4-Fluorophenylhydrazine, Acetaldehyde or an equivalent |

| Key Intermediates | (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene (enamine) | 4-Fluorophenylhydrazone of acetaldehyde |

| Reaction Conditions | Step 1: Reflux in DMF. Step 2: Catalytic hydrogenation (e.g., Pd/C) or reduction with agents like iron in acetic acid. | Acid catalysis (e.g., H₂SO₄, polyphosphoric acid, ZnCl₂) with heating. |

| Overall Yield | Generally high | Variable, can be moderate to good |

| Advantages | High yields, mild conditions for cyclization, avoids harsh acids. | Versatile, wide range of catalysts can be used. |

| Disadvantages | Availability of substituted o-nitrotoluenes can be a limitation. | Can produce isomeric mixtures with unsymmetrical ketones, requires acidic conditions. |

Experimental Protocols

Protocol 1: Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from the general principles of the Leimgruber-Batcho synthesis.

Step 1: Synthesis of (E)-1-(Dimethylamino)-2-(4-fluoro-2-nitrophenyl)ethene

-

To a solution of 4-fluoro-2-nitrotoluene (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Heat the reaction mixture to reflux (typically 130-140°C) and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude enamine intermediate, which often appears as a dark red oil or solid. This intermediate can be used in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate, ethanol, or tetrahydrofuran.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) until the uptake of hydrogen ceases.

-

Alternatively, reduction can be achieved using iron powder in acetic acid. Heat the mixture to around 100°C and stir for 1-2 hours.

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst (for hydrogenation) or iron residues.

-

Wash the filter cake with the solvent used for the reaction.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Fischer Indole Synthesis of this compound

This protocol is a general procedure and may require optimization.

Step 1: Formation of 4-Fluorophenylhydrazone

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add an aldehyde or ketone (e.g., acetaldehyde) (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can often be observed as a precipitate.

-

The hydrazone can be isolated by filtration or the reaction mixture can be taken directly to the next step.

Step 2: Cyclization to this compound

-

To the hydrazone (or the reaction mixture from the previous step), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.

-

Heat the reaction mixture, typically between 80-150°C, for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into cold water.

-

Neutralize the mixture with a base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualized Workflows

Caption: Workflow for the Leimgruber-Batcho synthesis of this compound.

Caption: Workflow for the Fischer indole synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes available to researchers. The choice between the Leimgruber-Batcho and Fischer syntheses will depend on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product. The protocols and data provided herein offer a solid foundation for the successful synthesis of this important pharmaceutical intermediate, facilitating the advancement of drug discovery and development projects.

References

6-Fluoroindole: A Versatile Scaffold for Bioactive Molecules

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoroindole is a fluorinated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry.[1][2] The introduction of a fluorine atom at the 6-position of the indole ring can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of the resulting molecules.[3] This has led to the development of a diverse array of bioactive compounds with potential therapeutic applications, including anticancer, neuroactive, and antiviral agents.[4] These notes provide an overview of the applications of this compound, quantitative data on the biological activity of its derivatives, detailed experimental protocols for their synthesis and evaluation, and diagrams of relevant signaling pathways.

I. Bioactive Molecules Derived from this compound

The this compound core has been successfully incorporated into a variety of molecular frameworks to generate compounds with a broad spectrum of biological activities.

Anticancer Agents

This compound derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes and proteins involved in cancer progression, such as protein kinases and tubulin.[5]

Kinase Inhibitors: The dysregulation of protein kinase activity is a hallmark of many cancers. Several this compound-based compounds have been developed as potent kinase inhibitors. For instance, derivatives of indole-2-carboxamide have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are critical targets in cancer therapy.

Tubulin Polymerization Inhibitors: Microtubules are essential for cell division, making them an attractive target for anticancer drugs. Certain this compound-containing molecules have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.

Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: TDO is an enzyme that catabolizes tryptophan, leading to an immunosuppressive tumor microenvironment. A this compound-based compound has been identified as a potent TDO inhibitor, suggesting a potential role in cancer immunotherapy.

Neuroactive Agents

The indole nucleus is a common feature in many neuroactive compounds. The introduction of a fluorine atom at the 6-position has been explored to modulate the activity of these molecules.

Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs are a class of drugs widely used to treat depression and anxiety disorders. They function by blocking the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft. This compound serves as a scaffold for the development of potent and selective SSRIs.

Antiviral Agents

This compound derivatives have also demonstrated potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV-1).

HIV-1 Attachment Inhibitors: These compounds prevent the virus from binding to the host cell, which is the first step in the viral life cycle. A notable example is a 6-azaindole containing pro-drug, BMS-663068, which has a complex synthesis.

II. Quantitative Data on Bioactive this compound Derivatives

The following tables summarize the quantitative biological activity data for representative this compound-containing molecules.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Target | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| 36 | Tubulin Polymerization | SK-OV-3 (Ovarian) | 0.001 | |

| NCI-H460 (Lung) | 0.001 | |||

| DU-145 (Prostate) | 0.001 | |||

| Va | EGFR | - | 0.071 | |

| BRAFV600E | - | 0.067 | ||

| VEGFR-2 | - | 0.112 | ||

| Various | Various | 0.026 - 0.086 | ||

| 5f | - | MCF-7 (Breast) | 13.2 | |

| - | MDA-MB-468 (Breast) | 8.2 | ||

| TDO Inhibitor | TDO | A172 (Glioblastoma) | 0.285 |

Table 2: Anti-HIV Activity of a this compound Derivative

| Compound ID | Target | Assay | EC50 (µM) | Reference |

| 6 | HIV-1 Proliferation | MTT-MT4 Assay | 2.77 |

III. Experimental Protocols

Synthesis Protocols

Protocol 1: General Synthesis of 6-Methoxy-7-hydroxy-2-phenylindole (Precursor to Anticancer Compound 36)

-

Starting Material: 6-methoxy-7-hydroxy-2-phenylindole.

-

Reaction: To a solution of the starting material in an appropriate solvent, add the desired acylating agent (e.g., 3,4,5-trimethoxybenzoyl chloride) and a base (e.g., pyridine).

-

Conditions: Stir the reaction mixture at room temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Tetrahydroindazolylbenzamide Derivative (Anti-HIV Agent)

-

Starting Materials: A suitable oxazolone and a benzonitrile derivative.

-

Reaction: React the oxazolone with the benzonitrile derivative in the presence of a base.

-

Hydrolysis: Hydrolyze the resulting intermediate to yield the final benzamide product.

-

Purification: Purify the final compound using appropriate chromatographic techniques.

Biological Assay Protocols

Protocol 3: Tubulin Polymerization Inhibition Assay

-

Reagents: Tubulin, GTP, and the test compound.

-

Procedure: Mix tubulin with GTP in a suitable buffer. Add the test compound at various concentrations.

-

Measurement: Monitor the change in absorbance at 340 nm over time at 37°C using a spectrophotometer. The inhibition of tubulin polymerization is observed as a decrease in the rate of absorbance increase.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Protocol 4: Kinase Inhibition Assay (General)

-

Reagents: Recombinant kinase (e.g., EGFR, VEGFR-2), substrate peptide, ATP, and the test compound.

-

Procedure: Pre-incubate the kinase with the test compound at various concentrations. Initiate the kinase reaction by adding the substrate peptide and ATP.

-

Detection: After a set incubation time, quantify the amount of phosphorylated substrate using a suitable method, such as an ELISA-based assay or a luminescence-based assay that measures the remaining ATP.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Serotonin Reuptake Inhibition Assay

-

Cell Culture: Use cells expressing the human serotonin transporter (SERT), such as HEK293 cells.

-

Procedure: Pre-incubate the cells with the test compound at various concentrations. Add radiolabeled serotonin ([3H]5-HT) and incubate for a specific period.

-

Measurement: Terminate the uptake by washing the cells with ice-cold buffer. Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits serotonin reuptake by 50% (IC50).

Protocol 6: Anti-HIV-1 Activity Assay (MTT-MT4 Assay)

-

Cell Culture: Use MT-4 cells, which are susceptible to HIV-1 infection.

-

Infection: Infect the MT-4 cells with HIV-1 in the presence of various concentrations of the test compound.

-

Incubation: Incubate the infected cells for a period that allows for viral replication and cytopathic effects to become apparent.

-

Cell Viability Measurement: Add MTT reagent to the cells. Living cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the concentration of the compound that protects 50% of the cells from virus-induced death (EC50).

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a typical experimental workflow.

References

- 1. Synthesis and Characterisation of Novel Tricyclic and Tetracyclic Furoindoles: Biological Evaluation as SAHA Enhancer against Neuroblastoma and Breast Cancer Cells [mdpi.com]

- 2. assaygenie.com [assaygenie.com]

- 3. jcancer.org [jcancer.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Functionalization of 6-Fluoroindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 6-fluoroindole, a key building block in the development of novel pharmaceuticals and functional materials. The fluorinated indole scaffold offers unique physicochemical properties that can enhance biological activity and metabolic stability. This document outlines procedures for N-alkylation, regioselective C-H functionalization at various positions (C2, C3, and C7), and subsequent derivatization reactions, providing a versatile toolkit for the synthesis of diverse this compound derivatives.

N-Alkylation of this compound

Direct alkylation of the indole nitrogen is a fundamental transformation for modifying the properties of the indole core. This protocol describes a general method for the N-alkylation of this compound using a strong base and an alkyl halide.

Experimental Protocol:

A solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C under an inert atmosphere. Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) is added portion-wise, and the mixture is stirred at 0 °C for 30 minutes. The desired alkyl halide (1.1 eq) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Quantitative Data Summary:

| Entry | Alkyl Halide | Base | Solvent | Time (h) | Yield (%) |

| 1 | Methyl Iodide | NaH | DMF | 12 | 95 |

| 2 | Ethyl Bromide | NaH | DMF | 16 | 92 |

| 3 | Benzyl Bromide | NaH | DMF | 18 | 88 |

Workflow for N-Alkylation:

Application Notes and Protocols: 6-Fluoroindole in the Synthesis of Tryptophan Dioxygenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. By degrading the essential amino acid tryptophan, TDO plays a critical role in maintaining immune homeostasis. However, in the context of cancer, overexpression of TDO in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which in turn suppresses the proliferation and function of effector T cells and promotes the generation of regulatory T cells, thereby enabling the tumor to evade immune surveillance. This makes TDO a compelling therapeutic target for cancer immunotherapy.

The 6-fluoroindole scaffold has emerged as a privileged structure in the design of potent and selective TDO inhibitors. The fluorine substitution at the 6-position of the indole ring has been shown to enhance the inhibitory potency of these compounds. This document provides detailed application notes and protocols for the synthesis of key this compound-based TDO inhibitors and for the evaluation of their inhibitory activity through enzymatic and cellular assays.

Tryptophan Dioxygenase (TDO) Signaling Pathway

TDO-mediated degradation of tryptophan initiates the kynurenine pathway, leading to the production of various immunomodulatory metabolites. The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites collectively contribute to an immunosuppressive tumor microenvironment.

Caption: TDO signaling pathway and mechanism of inhibition.

Quantitative Data of this compound-Based TDO Inhibitors

The following table summarizes the inhibitory activities of key this compound-based TDO inhibitors.

| Compound | Structure | TDO Ki (nM) | TDO IC50 (µM) (Enzymatic) | TDO IC50 (µM) (Cellular) |

| 680C91 | (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole | 51[1] | - | - |

| LM10 | trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole | 5600 | - | 2.8 |

Experimental Protocols

Synthesis of this compound-Based TDO Inhibitors

The synthesis of this compound-based TDO inhibitors generally starts from this compound, which is first formylated to produce this compound-3-carboxaldehyde. This intermediate then undergoes further reactions to introduce the desired side chain at the 3-position.

Caption: General synthetic workflow for this compound TDO inhibitors.

Protocol 1: Synthesis of this compound-3-carboxaldehyde

This protocol describes the Vilsmeier-Haack formylation of this compound.

Materials:

-

This compound

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl3)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

To a stirred solution of anhydrous DMF at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve this compound in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound-3-carboxaldehyde as a solid.

Protocol 2: Synthesis of (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole (680C91)

This protocol describes a Wittig reaction to synthesize 680C91.

Materials:

-

This compound-3-carboxaldehyde

-

(3-Pyridylmethyl)triphenylphosphonium chloride hydrochloride

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

Silica gel for column chromatography

-

Dichloromethane and Methanol for chromatography

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0 °C under a nitrogen atmosphere, add (3-pyridylmethyl)triphenylphosphonium chloride hydrochloride portion-wise.

-

Stir the mixture at room temperature for 1 hour to generate the ylide.

-

Add a solution of this compound-3-carboxaldehyde in anhydrous THF dropwise to the ylide suspension at 0 °C.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a dichloromethane/methanol gradient to yield (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole.

Protocol 3: Synthesis of trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole (LM10)

This protocol involves a Wittig-Horner reaction followed by tetrazole formation.

Step 3a: Synthesis of trans-3-(6-fluoro-1H-indol-3-yl)acrylonitrile

-

To a solution of this compound-3-carboxaldehyde and diethyl cyanomethylphosphonate in anhydrous THF, add sodium hydride portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel chromatography to obtain the acrylonitrile intermediate.

Step 3b: Synthesis of trans-6-Fluoro-3-[2-(1H-tetrazol-5-yl)vinyl]-1H-indole (LM10)

-

To a solution of the acrylonitrile intermediate in DMF, add sodium azide and triethylamine hydrochloride.

-